Lyso-PAF c-18
Overview
Description
1-Octadecylglycero-3-phosphocholine, also known as lyso-paf c-18 or lyso-PC (O-18:0/0:0), belongs to the class of organic compounds known as monoalkylglycerophosphocholines. Monoalkylglycerophosphocholines are compounds containing glycerophosphocholine moiety attached to an fatty acyl chain through an ether bond. 1-Octadecylglycero-3-phosphocholine has been primarily detected in blood.
1-octadecylglycero-3-phosphocholine is a 1-alkylglycero-3-phosphocholine in which the alkyl group is specified as octadecyl. It has a role as a human metabolite.
Scientific Research Applications
Respiratory and Cardiovascular Effects : Lyso-PAF has been studied in the context of respiratory and cardiovascular responses. For instance, it has been observed that while Platelet Activating Factor (PAF) can cause dose-dependent bronchoconstriction, its precursor and major metabolite, Lyso-PAF, does not affect pulmonary or cardiovascular responses (Cuss, Dixon, & Barnes, 1986).
Cellular Effects : Lyso-PAF and related compounds like ether phospholipids affect the Ca(2+)-ATPase activity of rat brain synaptosomes and leukocyte membranes, indicating potential implications for cellular functions (Grosman, 2001).
Reproductive Health : Research has shown that Lyso-PAF can stimulate sperm linear and curvilinear velocity, which might be of use in treating asthenozoospermic males. This action requires the presence of albumin (Jarvi, Roberts, Langlais, & Gagnon, 1993).
Biochemical Studies : Studies have explored the effect of substances like Lyso-PAF on biochemical processes in cells. For instance, the inhalation of Lyso-PAF has been shown to increase airway microvascular leakage in guinea pigs (Sakamoto, Elwood, Barnes, & Chung, 1993).
Microbial Studies : Lyso-PAF's role in microbial activity has been studied, revealing that cultures supplemented with Lyso-PAF showed an increase in PAF production in prokaryotic cells like E. coli (Denizot, Dassa, Benveniste, & Thomas, 1989).
Membrane Interactions : Research has delved into how Lyso-PAF and its analogs interact with cell membranes, which is essential for understanding their biological activities at the molecular level (Xie, Moring, & Makriyannis, 1997).
Inflammation and Immunology : Lyso-PAF has been studied for its effects on inflammation and immune responses. For example, it was found that synthetic PAF acether, but not Lyso-PAF, elicited acute increased vascular permeability and intravascular accumulation of platelets and neutrophils (Dewar, Archer, Paul, Page, Macdonald, & Morley, 1984).
properties
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955785 | |
Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lyso-PAF c-18 | |
CAS RN |
72490-82-5, 34240-68-1 | |
Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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